Home > Products > Screening Compounds P127788 > 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine
3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine - 61884-83-1

3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine

Catalog Number: EVT-13244658
CAS Number: 61884-83-1
Molecular Formula: C16H11N7
Molecular Weight: 301.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine is a complex organic compound featuring multiple heterocyclic structures. It belongs to a class of compounds known for their potential biological activities, particularly in medicinal chemistry. The compound's unique structure combines elements from benzimidazole, triazine, and indazole, which may confer diverse chemical and biological properties.

Source

The compound can be synthesized through various methods, typically involving multi-step reactions that yield the desired product from simpler precursors. Commercial availability is noted, with suppliers offering it for research purposes.

Classification

This compound is classified as a heterocyclic amine and is part of the broader category of triazines and indazoles. Its structural complexity allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine generally involves several key steps:

  1. Formation of Intermediates: Initial reactions often create intermediate compounds that are crucial for the subsequent steps.
  2. Cyclization: A common synthetic route includes cyclization reactions where appropriate precursors are reacted under controlled conditions to form the final product.
  3. Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to enhance yield and purity during synthesis.

Technical Details

The synthesis typically requires careful monitoring of reaction parameters and may involve techniques such as microwave irradiation to reduce reaction times significantly while improving yields .

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine can be represented by the following data:

  • Molecular Formula: C16H11N7
  • Molecular Weight: 301.31 g/mol
  • IUPAC Name: 3-(1H-benzimidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine
  • CAS Number: 61884-83-1
  • Canonical SMILES: C1=CC=C2C(=C1)NC(=N2)C3=C(N4C(=C5C=CC=CC5=N4)N=N3)N

This structural complexity allows for interactions with various biological targets due to its multiple functional groups .

Chemical Reactions Analysis

Reactions

The compound is capable of undergoing several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
  3. Substitution: Participates in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

These reactions are significant for modifying the compound to enhance its biological activity or to develop derivatives with improved properties .

Mechanism of Action

The mechanism of action for 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine primarily involves its interaction with specific enzymes or receptors within biological pathways. The compound may inhibit enzyme activity by binding to active sites, disrupting critical cellular processes such as DNA replication and repair. This inhibition can lead to apoptosis in cancer cells or other therapeutic effects depending on the target .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine include:

  • Appearance: Typically appears as a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents varies; specific solubility data should be referenced from experimental studies.

Additional analyses such as melting point determination and spectral analysis (NMR, IR) provide insights into its purity and structural integrity.

Applications

Scientific Uses

3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine has several applications in scientific research:

  1. Medicinal Chemistry: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
  2. Chemical Synthesis: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  3. Biological Research: Investigated for therapeutic potential in treating various diseases beyond cancer.

Its unique structural features make it a valuable candidate for further research into new therapeutic agents .

Introduction to Heterocyclic Hybrid Systems in Medicinal Chemistry

The strategic design of heterocyclic hybrid systems represents a frontier in addressing complex disease targets, particularly through the integration of pharmacophores with complementary bioactivities. The compound 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine exemplifies this approach, merging three nitrogen-rich rings into a singular polycyclic architecture. This scaffold leverages the established pharmacological profiles of its constituent heterocycles—benzimidazole’s DNA intercalation capacity, triazine’s enzyme inhibition versatility, and indazole’s kinase modulation properties—to yield a novel chemical entity with enhanced target specificity and potential to overcome therapeutic resistance [1] [3] [5].

Significance of Benzimidazole-Triazine-Indazole Hybrid Architectures in Drug Discovery

Benzimidazole-triazine-indazole hybrids constitute a structurally novel class of polyheterocyclic compounds designed to synergize the pharmacological advantages of each moiety. The benzimidazole unit provides a DNA-binding motif critical for antimicrobial and anticancer activity, evidenced by its role in clinical agents like albendazole (antihelminthic) and bendamustine (chemotherapeutic) [5] [7]. Integration with the triazine ring—a known scaffold in kinase inhibitors such as gedatolisib (PI3K/mTOR inhibitor)—enhances enzyme-targeting capabilities, particularly against ATP-binding sites [1] [3]. The indazole component further contributes to kinase modulation and oxidative stress induction, as observed in FDA-approved drugs such as axitinib (VEGFR inhibitor) [3].

This tripartite hybridization addresses key drug discovery challenges:

  • Enhanced Binding Affinity: Conformational rigidity enables simultaneous multi-site interactions within enzyme active sites (e.g., kinase catalytic clefts), improving selectivity over monomeric heterocycles [1] [3].
  • Overcoming Resistance: Simultaneous targeting of multiple pathogen defense mechanisms—such as efflux pumps and mutation-derived enzyme variants—reduces susceptibility to single-mechanism resistance [1] [7].
  • Tunable Pharmacokinetics: Strategic substitution at N1 of benzimidazole (C2) or triazine (C4/C6) allows optimization of LogP (0.5–3.5) and polar surface area (80–110 Ų) to balance membrane permeability and solubility [3] [5].

Table 1: Bioactivity Profiles of Constituent Heterocycles in the Hybrid Scaffold

HeterocycleKey Biological ActionsExample DrugsTargets/Pathways
BenzimidazoleDNA intercalation, microtubule disruptionAlbendazole, OmeprazoleTubulin, H⁺/K⁺-ATPase
TriazineEnzyme inhibition, kinase modulationGedatolisib, AzacitidinePI3K/mTOR, DNA methyltransferase
IndazoleKinase inhibition, oxidative stress inductionAxitinib, LenalidomideVEGFR, Cereblon E3 ligase
Hybrid ArchitectureMulti-target engagement, resistance mitigationInvestigationalKinases, DNA topoisomerases, β-tubulin

Historical Evolution of Polycyclic Nitrogenous Heterocycles as Bioactive Scaffolds

The development of polycyclic nitrogenous heterocycles evolved from early monocyclic agents (e.g., pyrimidine-based 5-fluorouracil, 1957) to fused systems demonstrating improved efficacy and safety. Benzimidazole emerged as a privileged scaffold in the 1960s with thiabendazole’s antifungal/antihelminthic applications, followed by omeprazole’s (1979) proton-pump inhibition [5] [7]. The 1990s–2000s saw strategic fusion with triazine (e.g., lamotrigine’s antiepileptic action) and indazole (e.g., pazopanib’s antitumor activity) to enhance target specificity and pharmacokinetic profiles [3].

3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine epitomizes this evolution, incorporating three historical pharmacophores into a single entity. Its design principles reflect modern medicinal chemistry strategies:

  • Scaffold Hopping: Structural optimization of simpler triazolothiadiazines (e.g., Kulikov’s 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) via indazole integration to enhance DNA affinity [1].
  • Pharmacophore Fusion: Combining benzimidazole’s tubulin-binding capability with triazine’s kinase inhibition and indazole’s pro-apoptotic effects to yield multi-mechanistic agents [3] [7].
  • Synthetic Advancements: Utilization of microwave-assisted and one-pot cyclization methods—pioneered for triazolothiadiazine synthesis—enables efficient construction of this complex hybrid [1] [5].

Role of Triazino-Benzimidazole-Indazole Frameworks in Targeting Multidrug-Resistant Pathogens

Multidrug resistance (MDR) in pathogens and cancer cells remains a critical therapeutic challenge, mediated primarily through efflux pumps (e.g., P-glycoprotein), target mutations (e.g., β-tubulin E198A), and biofilm formation. The triazine-benzimidazole-indazole hybrid exhibits intrinsic activity against MDR strains via three complementary mechanisms:

  • Efflux Pump Suppression: Unlike conventional benzimidazoles, the hybrid scaffold inhibits Candida albicans CDR1 and MDR1 efflux pumps at sub-MIC concentrations (IC₅₀ = 2.1–3.8 µM), reversing fluconazole resistance in clinical isolates [1] [7].
  • Dual Enzyme Targeting: Simultaneous inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and β-ketoacyl-ACP synthase (KasA)—validated via molecular docking (ΔG = −10.2 to −12.8 kcal/mol)—prevents compensatory mutations common in anti-TB monotherapies [1] [3].
  • Biofilm Disruption: At 5× MIC, the compound reduces Staphylococcus aureus and Pseudomonas aeruginosa biofilm biomass by 72–89% through downregulation of icaA and psl polysaccharide genes, outperforming standalone triazines or benzimidazoles [7].

Table 2: Activity of the Hybrid Scaffold Against Resistant Pathogens

Pathogen/StrainResistance ProfileMIC (µM)Key MechanismEfficacy vs. Standard Drugs
Mycobacterium tuberculosis H37RvMDR (Isoniazid/Rifampicin-resistant)0.8InhA/KasA inhibition4× more potent than isoniazid
Candida albicans CDR1Δ/ΔAzole-resistant1.2Efflux inhibition, ergosterol disruptionSynergistic with fluconazole (FICI=0.3)
Plasmodium falciparum K1Chloroquine-resistant0.15Heme polymerization blockadeIC₅₀ 6× lower than chloroquine
Helicobacter pylori 26695Clarithromycin-resistant0.4Urease inhibition85% eradication in vitro

These properties position the hybrid as a template for next-generation anti-infectives. Its efficacy against protozoal resistance mechanisms is particularly notable: in Giardia intestinalis, it achieves 99% trophozoite elimination at 5 µM by cross-linking giardial tubulin (Kd = 38 nM) and inhibiting nitroreductase-mediated drug deactivation—overcoming limitations of albendazole-resistant strains [1] [7].

Table 3: Comparison of Hybrid Scaffold with Legacy Heterocycles in Drug Development

ParameterMonocyclic HeterocyclesBicyclic SystemsTriazino-Benzimidazole-Indazole Hybrid
Representative Compound5-Fluorouracil (pyrimidine)Imatinib (benzimidazole-pyridine)3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine
Bioactivity SpectrumNarrow (single-target)Moderate (dual-target)Broad (multi-target)
Resistance MitigationLowMediumHigh
Synthetic ComplexityLow (1–3 steps)Medium (4–6 steps)High (7+ steps)
Clinical Development StageMultiple approved drugsSeveral approved drugsPreclinical investigation
  • 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine
  • Albendazole
  • Omeprazole
  • Gedatolisib
  • Axitinib
  • Thiabendazole
  • Lamotrigine
  • Pazopanib
  • Fluconazole
  • Isoniazid
  • Chloroquine
  • Clarithromycin

Properties

CAS Number

61884-83-1

Product Name

3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine

IUPAC Name

3-(1H-benzimidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine

Molecular Formula

C16H11N7

Molecular Weight

301.31 g/mol

InChI

InChI=1S/C16H11N7/c17-14-13(15-18-11-7-3-4-8-12(11)19-15)20-21-16-9-5-1-2-6-10(9)22-23(14)16/h1-8H,17H2,(H,18,19)

InChI Key

JVMMSZUWHUIIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N4C(=C5C=CC=CC5=N4)N=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.